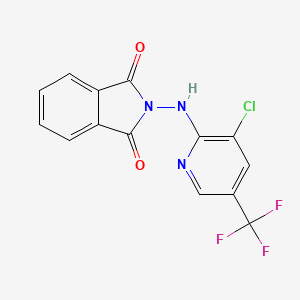

2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-1H-isoindole-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

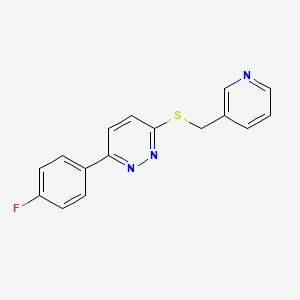

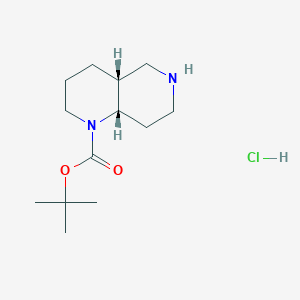

The compound "2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-1H-isoindole-1,3(2H)-dione" is a structurally complex molecule that includes a pyridine ring substituted with chloro and trifluoromethyl groups, which is further linked to an isoindole dione moiety. This type of compound is of interest due to its potential biological activities and its interaction with proteins such as bovine serum albumin (BSA) .

Synthesis Analysis

The synthesis of isoindole diones can be achieved through the reaction of azomethine ylides with quinones, as described in the literature. Azomethine ylides are generated by heating α-amino acids with carbonyl compounds, which then react with quinones to form various isoindole diones . Although the specific synthesis of the compound is not detailed in the provided papers, the general methodology could potentially be applied with appropriate substitutions on the quinone and amino acid precursors.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using spectroscopic methods and single-crystal X-ray diffraction. For instance, the crystal structures of chloro-amino-naphthalene-diones with trifluoromethylphenyl groups have been determined, revealing non-planar molecules with torsion angles around the N–C(naphthoquinone) bond. These structures also exhibit hydrogen bonding interactions . While the exact structure of the compound is not provided, these studies give insight into the potential conformational characteristics it may possess.

Chemical Reactions Analysis

The interaction of similar isoindole diones with proteins has been studied, indicating that these compounds can bind effectively to serum albumins. For example, a dichloro isoindoline dione derivative has been shown to quench the intrinsic fluorescence of BSA through static quenching, with binding constants suggesting a stable complex formation at lower temperatures . This suggests that the compound may also participate in similar binding interactions with proteins, which could be relevant for its pharmacokinetic and pharmacodynamic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindole diones can be inferred from vibrational spectroscopy studies and density functional theory (DFT) calculations. For related compounds, FTIR and FT-Raman spectra have been measured and analyzed, with vibrational frequencies computed and compared to experimental data. The structural parameters obtained from these studies are in good agreement with experimental results, providing a basis for understanding the force fields and potential energy distributions of the fundamental vibrations of these compounds . These methods could be applied to the compound to gain a deeper understanding of its physical and chemical properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

- The synthesis of novel azaimidoxy compounds, including derivatives related to 1H-isoindole-1,3(2H)-dione, through diazotization reactions has been reported. These compounds were evaluated for antimicrobial activities, suggesting their potential as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).

- A study detailed the synthesis and crystal structure of a related compound, highlighting its formation via reaction with 3-chloro-2,2-dimethylpropanoyl chloride and its structural determination through X-ray diffraction (Ming-zhi et al., 2005).

- Research into the synthesis of 2H-isoindole-4,7-diones introduced a new approach by heating α-amino acids with carbonyl compounds, capturing the generated azomethine ylides by quinones (Schubert-Zsilavecz et al., 1991).

Applications in Chemical Reactions

- The formation of 4,5,6,7-tetrahydroisoindoles through palladium-catalyzed hydride reduction of substituted 1,3-dihydro-2H-isoindoles was explored, demonstrating the chemical versatility and potential applications of isoindole derivatives in organic synthesis (Hou et al., 2007).

- Investigations into the Biginelli synthesis of novel dihydropyrimidinone derivatives containing the phthalimide moiety highlighted the synthesis process from enaminone derivatives, showcasing the compound's use in creating new molecules with potential biological activities (Bhat et al., 2020).

Structural and Vibrational Studies

- Detailed structural and vibrational studies of chloro and methyl-substituted 1H-isoindole-1,3(2H)-dione derivatives were conducted using FTIR, FT-Raman spectra, and DFT calculations. This research offers insights into the molecular structure and vibrational properties of isoindole derivatives, facilitating their application in material science and molecular engineering (Arjunan et al., 2009).

Safety and Hazards

The compound is harmful if swallowed and it’s harmful to aquatic life with long-lasting effects . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . In case of inhalation, remove to fresh air . If not breathing, give artificial respiration . In case of ingestion, do NOT induce vomiting and call a physician or poison control center immediately .

Eigenschaften

IUPAC Name |

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF3N3O2/c15-10-5-7(14(16,17)18)6-19-11(10)20-21-12(22)8-3-1-2-4-9(8)13(21)23/h1-6H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKSJLJKJFOYIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole](/img/structure/B2530746.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone](/img/structure/B2530748.png)

![ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2530751.png)

![3-(3,5-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530754.png)

![4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2530759.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2530765.png)